Lauroguadine
Overview
Description
Lauroguadine is an organic compound with the molecular formula C20H36N6O It is classified as an aromatic ether and is known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauroguadine can be synthesized through several methods, including transition-metal-catalyzed guanidine synthesis. This involves the formation of C–N bonds, which can be achieved through catalytic guanylation reactions of amines with carbodiimides or tandem catalytic guanylation/cyclization reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Lauroguadine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ethers, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Lauroguadine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: this compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which lauroguadine exerts its effects involves its interaction with molecular targets and pathways. The compound can enhance the release of acetylcholine following a nerve impulse, which is similar to the action of guanidine . This interaction can slow the rates of depolarization and repolarization of muscle cell membranes, leading to its observed effects.
Comparison with Similar Compounds
Lauroguadine can be compared with other similar compounds, such as guanidine and its derivatives. These compounds share similar structural features and reactivity but differ in their specific applications and properties. For example:
Guanidine: A strong organic base used in muscle weakness treatment and as a protein denaturant.
Aromatic Ethers: Compounds with similar ether linkages but different substituents, leading to varied chemical and biological properties.
Properties
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-dodecoxyphenyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O/c1-2-3-4-5-6-7-8-9-10-11-14-27-18-13-12-16(25-19(21)22)15-17(18)26-20(23)24/h12-13,15H,2-11,14H2,1H3,(H4,21,22,25)(H4,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMMGQKKOKYDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)N=C(N)N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159196 | |
Record name | Lauroguadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135-43-3 | |
Record name | Lauroguadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauroguadine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauroguadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAUROGUADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J587DZQ8YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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